molecular formula C17H17N3O2S B2671481 Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-43-2

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2671481
CAS RN: 897466-43-2
M. Wt: 327.4
InChI Key: BMOCHMUJQZHGRW-UHFFFAOYSA-N
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Description

“Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring attached to a piperazine ring through a methanone group. This structure is further connected to a 6-methylbenzo[d]thiazol-2-yl group.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising antibacterial agents due to their remarkable therapeutic efficacy. Researchers have explored the synthesis of novel furan compounds to combat microbial resistance . The compound’s antibacterial activity can be evaluated against both gram-positive and gram-negative bacteria.

Antitumor Potential

In a study, a series of nitrofurantoin analogues containing furan scaffolds exhibited antitumor activity. The compound “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could be investigated for its distinctive sensitivity against specific cell lines and its broad-spectrum antitumor effects .

Cytotoxic Effects

Theoretical investigations have explored the cytotoxic effects of chalcones containing furan moieties. These compounds may exhibit varying cytotoxicity toward lung carcinoma cells .

Antimicrobial Potential

Among different derivatives, “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could be evaluated for its antimicrobial potential. Compounds 1a and 1b have shown good activity, making this an interesting avenue for further research .

Plant Hormone Analog

Indole derivatives, including furan-containing compounds, play diverse roles in biological systems. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation. Investigating the compound’s potential as a plant growth regulator could be worthwhile .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Additionally, they may have applications in treating conditions such as glaucoma, hypertension, and cancer .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of drug discovery. Compounds like “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, which contain heterocyclic nuclei, have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, this compound and its derivatives could be a good template for further drug development .

properties

IUPAC Name

furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCHMUJQZHGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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